molecular formula C24H20N2O4 B2730725 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-95-1

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2730725
CAS No.: 1040645-95-1
M. Wt: 400.434
InChI Key: AYFYEOQINTXHNZ-UHFFFAOYSA-N
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Description

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound also interacts with cellular receptors and signaling pathways, leading to various biological effects .

Biological Activity

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of dihydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, including multicomponent reactions involving substituted aromatic aldehydes and 2-aminopyridine. Methods such as microwave-assisted synthesis can enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the dihydroquinoline class. For instance, derivatives similar to 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline have shown significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50_{50} (µM)
3cH460 (lung carcinoma)4.9 ± 0.7
3cA-431 (skin carcinoma)2.0 ± 0.9
3cHT-29 (colon adenocarcinoma)4.4 ± 1.3
3cDU145 (prostate carcinoma)12.0 ± 1.6
3cMCF7 (breast adenocarcinoma)14.6 ± 3.9

These findings indicate that modifications to the phenyl ring can significantly affect the compound's activity .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby altering their conformation and blocking substrate access.
  • Signal Transduction Modulation : Interaction with cellular receptors could modify signaling pathways, affecting various cellular functions.
  • Induction of Apoptosis : Compounds similar to this structure have been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways, as evidenced by caspase activation studies .

Case Studies

A notable study investigated a series of quinoline derivatives for their antibacterial and anti-HIV activities, revealing moderate antibacterial effects and highlighting the need for further optimization to enhance efficacy against HIV . Additionally, research on related compounds demonstrated effective inhibition of cancer cell proliferation and significant pro-apoptotic activity in treated cells .

Properties

IUPAC Name

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-30-20-14-8-5-9-16(20)15-25-23(28)21-22(27)18-12-6-7-13-19(18)26(24(21)29)17-10-3-2-4-11-17/h2-14,27H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFYEOQINTXHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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